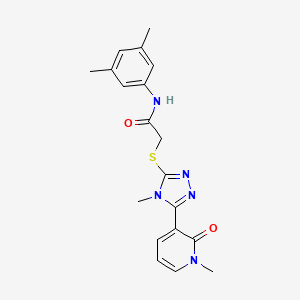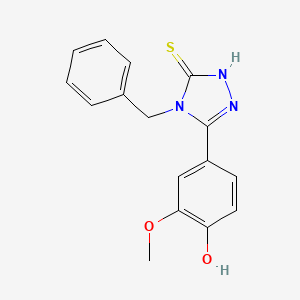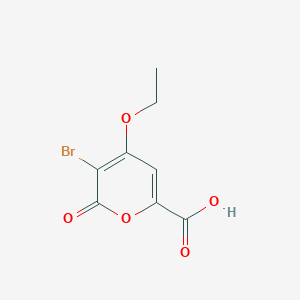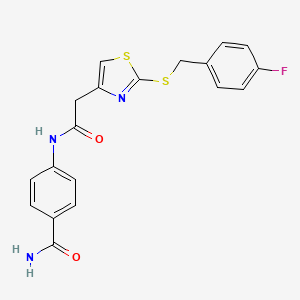
N-(4-chlorophenyl)-2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-1-hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenyl)-2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-1-hydrazinecarboxamide” is a chemical compound with the molecular formula C12H12Cl3N5O and a molecular weight of 348.62 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H12Cl3N5O. It contains a hydrazinecarboxamide group attached to a dichloropyrazole ring and a chlorophenyl ring .Applications De Recherche Scientifique
Structural Analysis and Interactions
One study focuses on the crystal structure of a related compound, highlighting its planar configuration and the angles between different molecular groups. This structural information is essential for understanding molecular interactions and potential binding affinities, which could be relevant for drug design or material science applications (Kant et al., 2012).
Synthetic Applications
Another paper details a synthetic methodology for related cannabinoid receptor antagonists. The described process includes steps like condensation, isomerization, and cyclization, showcasing synthetic routes that could be adapted for creating compounds with specific biological activities (Seltzman et al., 2002).
Antimicrobial Studies
Research on derivatives of pyrazole, including structural characterizations and antimicrobial studies, suggests that similar compounds could have applications in developing new antimicrobial agents. For example, one study synthesized new pyrazole derivatives and evaluated their antimicrobial efficacy (Prabhudeva et al., 2017).
Potential for Material Science
Compounds with pyrazole rings have been incorporated into polymers for their unique properties. A study discusses the synthesis of polyamides and polyimides containing pyrazole rings, indicating applications in material science for developing polymers with specific functionalities (Kim et al., 2016).
Anticancer Activity
The synthesis and evaluation of pyrazole derivatives for their cytotoxic activity against cancer cell lines highlight the potential therapeutic applications of such compounds. This suggests that structurally similar compounds, including N-(4-chlorophenyl)-2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-1-hydrazinecarboxamide, could be explored for anticancer properties (Hassan et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(4,5-dichloro-2-methylpyrazol-3-yl)-methylamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3N5O/c1-19-11(9(14)10(15)17-19)20(2)18-12(21)16-8-5-3-7(13)4-6-8/h3-6H,1-2H3,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSPZHIGTSPYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)N(C)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2718767.png)

![N-(3-fluoro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718771.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2718772.png)
![2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2718773.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2718779.png)
![11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2718781.png)
![(E)-4-(Dimethylamino)-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2718782.png)

![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2718784.png)
![1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2718786.png)

![N-(1-cyanocyclobutyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2718790.png)
